

# Technical Guide: Acute and Chronic Toxicity Studies of Disperse Red 5

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## Compound of Interest

Compound Name: DISPERSE RED 5

CAS No.: 3769-57-1

Cat. No.: B1582831

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## Executive Summary & Physicochemical Identity

**Disperse Red 5 (DR5)** is a mono-azo dye widely utilized in the textile industry for dyeing synthetic fibers (polyester, acetate). Unlike water-soluble dyes, DR5 exhibits low aqueous solubility and high lipophilicity, facilitating its migration into polymer matrices but also raising concerns regarding dermal bioavailability and environmental persistence.

From a toxicological perspective, DR5 presents a class-specific paradox: while its acute systemic toxicity is low, its potential for contact sensitization and metabolic cleavage into bioactive aromatic amines warrants rigorous safety assessment.

## Chemical Characterization

Parameter	Specification
Common Name	Disperse Red 5
C.I.[1][2][3][4][5][6][7][8][9] Number	11215
CAS Registry Number	3769-57-1
Chemical Name	2-[4-[(2-chloro-4-nitrophenyl)azo]-N-ethylanilino]ethanol
Molecular Formula	C <sub>16</sub> H <sub>17</sub> ClN <sub>4</sub> O <sub>3</sub>
Molecular Weight	348.78 g/mol
Physical State	Dark red powder / crystalline solid
Solubility	Water: <0.1 mg/L (Insoluble); Ethanol: Soluble; Acetone: Soluble
Partition Coefficient	Log Kow > 3.5 (Predicted) – Indicates bioaccumulation potential

## Toxicokinetics and Metabolic Fate

Understanding the toxicity of azo dyes requires analyzing their metabolic breakdown. The primary mechanism of toxicity is reductive cleavage of the azo bond (-N=N-), typically catalyzed by azoreductase enzymes found in the liver (hepatic microsomes) and skin microflora.

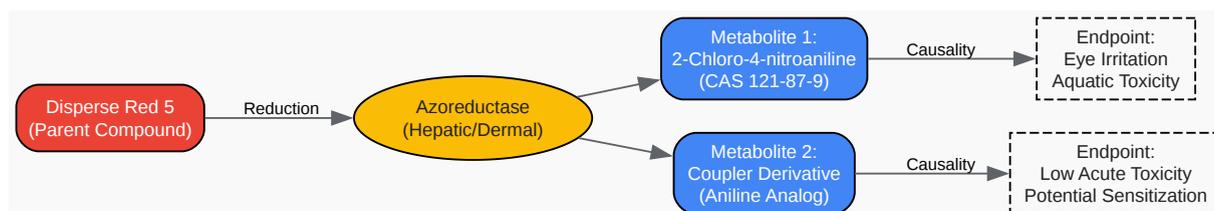
## Mechanism of Action: Azo Reduction

Upon systemic entry (oral or dermal), DR5 undergoes reduction to yield two primary aromatic amine metabolites. The toxicity of the parent compound is largely dictated by the intrinsic toxicity of these cleavage products.

Metabolite 1: 2-Chloro-4-nitroaniline (CAS 121-87-9) Metabolite 2: N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine (or related coupler derivative)

## Visualization: Metabolic Cleavage Pathway

The following diagram illustrates the reductive cleavage pathway and the resulting toxicological endpoints.



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Figure 1: Reductive cleavage of **Disperse Red 5** into primary aromatic amines and associated toxicological outcomes.

## Acute Toxicity Assessment

Acute toxicity studies focus on short-term exposure effects. Based on "Read-Across" data from the primary metabolite (2-chloro-4-nitroaniline) and structural analogs (Disperse Red 1), DR5 exhibits a low acute lethality profile but significant irritation potential.

## Acute Oral Toxicity (In Vivo)

The acute oral toxicity is determined by the LD50 (Lethal Dose, 50%).

- Data Synthesis: The primary metabolite, 2-chloro-4-nitroaniline, has a reported oral LD50 in rats of 6,430 mg/kg and in mice of 1,250 mg/kg.
- DR5 Assessment: Consequently, the parent dye DR5 is expected to have an LD50 > 2,000 mg/kg.
- GHS Classification: Category 5 (May be harmful if swallowed) or Unclassified (Low Toxicity).

## Dermal and Eye Irritation

- Skin: Disperse dyes are lipophilic and can penetrate the stratum corneum. While DR5 is not a corrosive agent, prolonged occlusion can cause mechanical and chemical irritation.

- Eyes: The metabolite 2-chloro-4-nitroaniline is a known serious eye irritant (GHS Category 2A). Dust exposure to DR5 should be treated as an eye hazard.

## Skin Sensitization (Allergic Contact Dermatitis)

This is the critical endpoint for disperse dyes.

- Risk Profile: High. Disperse dyes (e.g., Disperse Red 1, Disperse Blue 106) are frequent causes of textile dermatitis.
- Mechanism: The dye acts as a hapten, binding to skin proteins to form an antigen complex that triggers T-cell mediated immune responses.
- Recommendation: DR5 should be handled as a potential skin sensitizer (Category 1B).

## Summary of Acute Endpoints

Endpoint	Test Method	Result / Prediction	Hazard Class (GHS)
Acute Oral	OECD 420/423	LD50 > 2,000 mg/kg (Rat)	Not Classified / Cat 5
Acute Dermal	OECD 402	LD50 > 2,000 mg/kg (Rabbit)	Not Classified
Skin Irritation	OECD 404	Mild Irritant	Category 3
Eye Irritation	OECD 405	Moderate to Severe	Category 2A
Sensitization	OECD 429 (LLNA)	Positive (Predicted)	Category 1 (Sensitizer)

## Genotoxicity and Mutagenicity

Azo dyes are often scrutinized for mutagenic potential (carcinogenicity).[10]

- Ames Test (OECD 471):
  - Disperse Red 1 (analog) is mutagenic in *Salmonella typhimurium* strains (TA98) with metabolic activation (S9).

- **Disperse Red 5:** The presence of the chlorine substituent on the nitroaniline ring often reduces mutagenic potency compared to the non-chlorinated analog.
- Evidence: The metabolite 2-chloro-4-nitroaniline has tested negative in the Ames test.
- Conclusion: DR5 presents a lower genotoxic risk compared to Disperse Red 1, likely due to steric hindrance or electronic effects of the chlorine atom preventing DNA intercalation or adduct formation.

## Chronic Toxicity and Carcinogenicity

Chronic exposure scenarios (e.g., textile workers, long-term garment wear) focus on bioaccumulation and repeated dose toxicity.

- Target Organs: Liver and Spleen (due to heme oxidation by aniline derivatives).
- Methemoglobinemia: Aromatic amines can oxidize hemoglobin to methemoglobin. While 2-chloro-4-nitroaniline is a weak methemoglobin former, chronic high-dose exposure could theoretically induce cyanosis, though this is rare with intact disperse dyes due to poor absorption.
- Carcinogenicity: There is no direct evidence classifying DR5 as a human carcinogen (IARC Group 3). It does not release restricted amines (like benzidine) upon cleavage.

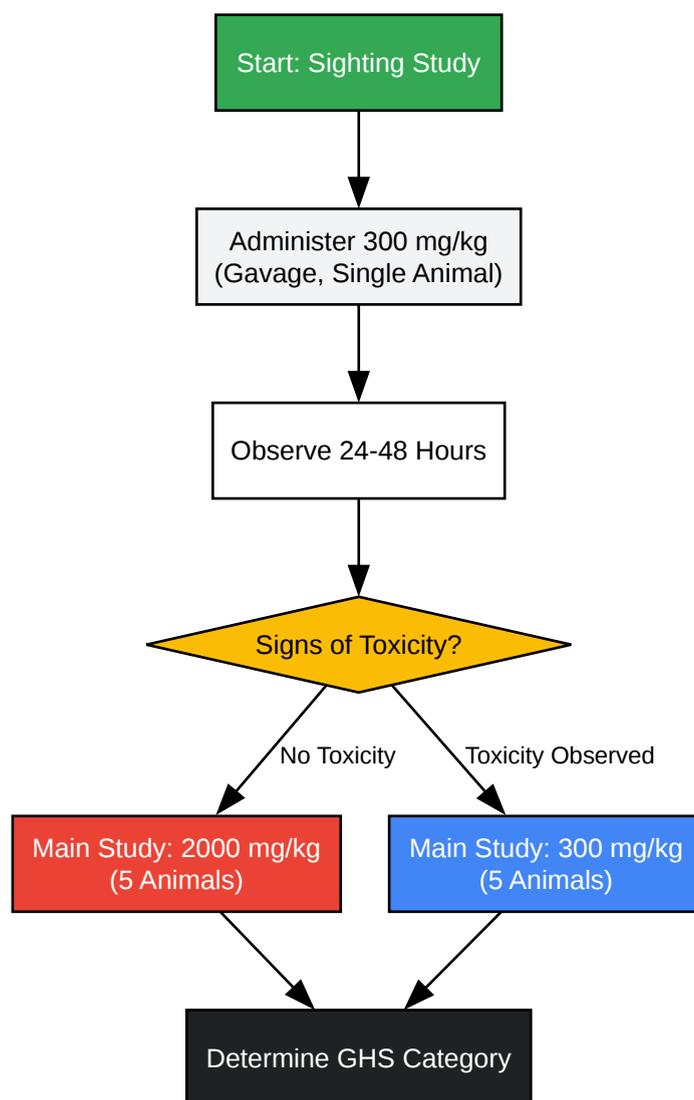
## Experimental Protocols

For researchers validating these profiles, the following standardized protocols are recommended.

### Protocol A: Acute Oral Toxicity (Fixed Dose Procedure)

- Guideline: OECD 420
- Rationale: Minimizes animal usage while defining the GHS hazard category.

Workflow Diagram:



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Figure 2: Decision tree for OECD 420 Acute Oral Toxicity testing.

#### Step-by-Step Methodology:

- Preparation: Suspend DR5 in 0.5% Carboxymethylcellulose (CMC) or Corn Oil. Ensure homogeneity (it is a suspension, not a solution).
- Acclimatization: Use female Wistar rats (8-12 weeks). Fast overnight prior to dosing.
- Dosing: Administer via oral gavage using a ball-tipped needle. Volume should not exceed 10 mL/kg.

- Observation: Monitor continuously for the first 30 minutes, then hourly for 4 hours. Record signs of lethargy, tremors, or cyanosis.
- Necropsy: Perform gross pathology on all animals after 14 days. Look for splenomegaly (spleen enlargement) or liver discoloration.

## Protocol B: Bacterial Reverse Mutation Assay (Ames Test)

- Guideline: OECD 471
- Strains: *S. typhimurium* TA98, TA100, TA1535, TA1537; *E. coli* WP2 uvrA.
- Critical Step (Prival Modification): Standard Ames tests often yield false negatives for azo dyes. You must use the Prival modification (using hamster liver S9 and flavin mononucleotide reduction) to ensure the azo bond is cleaved in vitro, mimicking the in vivo gut environment.
  - Without Prival modification, the test may only assess the intact dye, which is non-mutagenic.

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